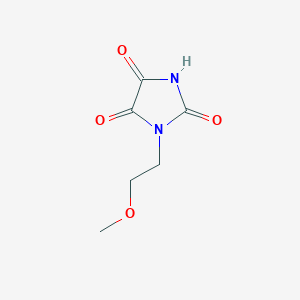

1-(2-Methoxyethyl)imidazolidine-2,4,5-trione

Description

Systematic International Union of Pure and Applied Chemistry Name Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted imidazolidine derivatives with multiple functional groups. The complete systematic name "this compound" is constructed through a methodical approach that identifies the parent heterocyclic ring system and systematically incorporates the substituent groups according to International Union of Pure and Applied Chemistry naming conventions. The parent structure is identified as imidazolidine, a five-membered saturated heterocycle containing two nitrogen atoms in the 1 and 3 positions. The numbering system for imidazolidine begins with nitrogen at position 1, followed by carbon at position 2, nitrogen at position 3, and carbons at positions 4 and 5, creating the fundamental framework for systematic substitution pattern identification.

The trione designation indicates the presence of three carbonyl groups (C=O) located at positions 2, 4, and 5 of the imidazolidine ring, transforming the basic imidazolidine structure into imidazolidine-2,4,5-trione, which is also known systematically as parabanic acid when unsubstituted. The specific substituent at position 1 is systematically described as "(2-methoxyethyl)", indicating an ethyl chain with a methoxy group (OCH₃) attached to the second carbon of the ethyl substituent. This substituent naming follows the International Union of Pure and Applied Chemistry priority rules, where the methoxy group is treated as a substituent on the ethyl chain rather than as a separate functional entity. The complete molecular structure represented by this systematic name corresponds to the molecular formula C₆H₈N₂O₄, encompassing six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The compound this compound is assigned the Chemical Abstracts Service registry number 40411-22-1, providing a unique numerical identifier within the Chemical Abstracts Service database system. This Chemical Abstracts Service number serves as the primary identifier for regulatory, commercial, and research purposes, ensuring unambiguous identification across different chemical databases and literature sources. The compound is also catalogued under the molecular formula code MFCD08729254 in the Available Chemicals Directory, providing an additional standardized identifier for chemical inventory and procurement systems.

Multiple database entries provide comprehensive identification through various molecular descriptors and computational identifiers. The PubChem database assigns the compound identification number 16227693, establishing its presence in the National Center for Biotechnology Information chemical information system. The International Chemical Identifier system provides a unique string representation: InChI=1S/C6H8N2O4/c1-12-3-2-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11), which encodes the complete molecular connectivity and stereochemical information. The corresponding International Chemical Identifier Key, ZNIGPCKVZUTFFS-UHFFFAOYSA-N, provides a hashed version of the International Chemical Identifier for rapid database searching and cross-referencing purposes.

| Identifier Type | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 40411-22-1 | Chemical Abstracts Service Registry |

| PubChem Compound Identification | 16227693 | National Center for Biotechnology Information |

| Molecular Formula Code | MFCD08729254 | Available Chemicals Directory |

| Simplified Molecular Input Line Entry System | COCCN1C(=O)C(=O)NC1=O | Computational Chemistry |

| International Chemical Identifier Key | ZNIGPCKVZUTFFS-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

The Simplified Molecular Input Line Entry System notation COCCN1C(=O)C(=O)NC1=O provides a linear text representation of the molecular structure, facilitating computational analysis and database searching. This notation systematically encodes the methoxyethyl substituent (COCC) connected to the nitrogen atom (N1) of the imidazolidinetrione core structure, with the three carbonyl groups explicitly represented as C(=O) units within the five-membered ring system.

Structural Relationship to Hydantoin Derivatives

The compound this compound belongs to a broader class of heterocyclic compounds structurally related to hydantoin and its oxidized derivatives. Hydantoin, systematically named imidazolidine-2,4-dione, represents the fundamental structural framework characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. The relationship between hydantoin derivatives and imidazolidine-2,4,5-trione compounds involves the addition of a third carbonyl group at position 5, creating what is known as the parabanic acid scaffold or imidazolidinetrione core structure.

This structural relationship positions this compound as an oxidized derivative of the corresponding hydantoin analog, specifically 1-(2-methoxyethyl)imidazolidine-2,4-dione. The oxidation from the dione to the trione involves the conversion of the methylene group at position 5 of the hydantoin ring to a carbonyl group, fundamentally altering the electronic properties and chemical reactivity of the molecule. This transformation places the compound within the parabanic acid family, which represents fully oxidized hydantoin derivatives characterized by their highly electrophilic nature and distinctive chemical behavior patterns.

The imidazolidine-2,4,5-trione scaffold represents one of the most oxidized forms of five-membered nitrogen heterocycles, with three electron-withdrawing carbonyl groups creating a highly polarized ring system. The structural framework is composed of alternating nitrogen and carbon atoms, with carbonyl groups at positions 2, 4, and 5 creating a conjugated system that significantly influences the compound's chemical properties. The presence of the methoxyethyl substituent at nitrogen-1 introduces additional molecular complexity through the incorporation of ether functionality, which can participate in hydrogen bonding interactions and influences the overall molecular polarity and solubility characteristics.

| Structural Parameter | Value | Reference Comparison |

|---|---|---|

| Ring Size | 5 members | Consistent with hydantoin family |

| Nitrogen Atoms | 2 | Positions 1 and 3 |

| Carbonyl Groups | 3 | Positions 2, 4, and 5 |

| Substituent Position | Nitrogen-1 | Standard substitution site |

| Molecular Weight | 172.05 daltons | Intermediate molecular size |

The electronic structure of the imidazolidine-2,4,5-trione core creates a highly electron-deficient system due to the presence of three carbonyl groups within the five-membered ring. This electronic characteristic distinguishes trione derivatives from their hydantoin analogs, as the additional carbonyl group significantly increases the electrophilicity of the ring system and modifies the acid-base properties of the remaining nitrogen-hydrogen bond. The structural relationship extends to other substituted derivatives within both the hydantoin and imidazolidinetrione families, where various alkyl, aryl, and heteroatom-containing substituents can be introduced at the nitrogen positions to create structurally diverse compound libraries with modified physicochemical properties.

Properties

IUPAC Name |

1-(2-methoxyethyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-3-2-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGPCKVZUTFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585441 | |

| Record name | 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40411-22-1 | |

| Record name | 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-(2-Methoxyethyl)urea

Procedure :

- Aminolysis of Urea : 2-Methoxyethylamine (1.0 equiv) reacts with urea (1.2 equiv) in refluxing ethanol (78°C, 12 hours) under nitrogen.

- Isolation : The crude product is purified via recrystallization from ethyl acetate, yielding N-(2-Methoxyethyl)urea as white crystals (Yield: 68–72%).

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the amine on urea’s carbonyl carbon, followed by elimination of ammonia.

Cyclization with Diethyl Oxalate

Procedure :

- Reaction Setup : N-(2-Methoxyethyl)urea (1.0 equiv) and diethyl oxalate (1.5 equiv) are combined in anhydrous toluene under reflux (110°C, 6 hours).

- Workup : After cooling, the mixture is concentrated under reduced pressure, and the residue is triturated with cold methanol to yield the trione (Yield: 55–60%).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 6 hours |

| Solvent | Toluene |

| Yield | 55–60% |

Side Reactions :

- Competing formation of linear oligomers due to incomplete cyclization.

- Partial hydrolysis of diethyl oxalate to oxalic acid under prolonged heating.

Multi-Component Reaction Strategies

An alternative one-pot synthesis leverages the simultaneous reaction of 2-methoxyethylamine, urea, and triphosgene (bis(trichloromethyl) carbonate).

Triphosgene-Mediated Cyclization

Procedure :

- Mixing Reagents : 2-Methoxyethylamine (1.0 equiv), urea (2.0 equiv), and triphosgene (0.5 equiv) are dissolved in dichloromethane at 0°C.

- Reaction : The mixture is stirred at room temperature for 24 hours, followed by quenching with ice water.

- Purification : The product is extracted with ethyl acetate and recrystallized from methanol (Yield: 50–55%).

Advantages :

- Avoids isolation of intermediates.

- Triphosgene acts as a dual carbonyl source and dehydrating agent.

Limitations :

- Handling triphosgene requires stringent safety measures due to its toxicity.

- Lower yields compared to stepwise methods.

Post-Functionalization of Preformed Imidazolidine Triones

For substrates where direct cyclization proves inefficient, post-synthetic modification offers an alternative route.

Alkylation of Imidazolidine-2,4,5-trione

Procedure :

- Base-Mediated Alkylation : Imidazolidine-2,4,5-trione (1.0 equiv) is treated with sodium hydride (1.2 equiv) in dimethylformamide (DMF) at 0°C.

- Addition of 2-Methoxyethyl Bromide : The alkylating agent (1.5 equiv) is added dropwise, and the reaction is stirred at 50°C for 8 hours.

- Isolation : The product is precipitated with water and purified via column chromatography (Yield: 40–45%).

Challenges :

- Poor regioselectivity, leading to N- vs. O-alkylation.

- Degradation of the trione core under basic conditions.

Industrial-Scale Considerations and Process Optimization

Patent literature on analogous trione syntheses highlights critical parameters for scalability:

Continuous Flow Synthesis

Setup :

- A tubular reactor maintained at 160–180°C facilitates rapid heat transfer and minimizes decomposition.

- Feed Composition : 2-Methoxyethylamine and diethyl oxalate are introduced at a molar ratio of 1:1.5.

Benefits :

- Enhanced yield (70–75%) due to controlled residence time.

- Reduced solvent usage compared to batch processes.

Distillation and Recrystallization

Purification Protocol :

- Vacuum Distillation : Removes excess diethyl oxalate and toluene at 50°C (10 mmHg).

- Recrystallization : The residue is dissolved in hot ethyl acetate and cooled to 4°C, yielding >95% pure trione.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.55 (t, J = 5.2 Hz, 2H, OCH₂CH₂O), 3.30 (s, 3H, OCH₃), 3.20 (t, J = 5.2 Hz, 2H, NCH₂), 4.85 (s, 1H, NH).

- IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O-C).

Thermal Properties :

- Melting Point: 182–184°C (decomposition).

- Thermal Stability: Stable up to 200°C under nitrogen.

Chemical Reactions Analysis

1-(2-Methoxyethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methoxyethyl)imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes . The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Cholinergic Enzyme Inhibition

Substituents critically influence AChE and BChE inhibition:

Mechanistic Insights:

Anticancer Potential (TDP1 Inhibition)

Adamantane-containing derivatives (e.g., 8a, 8b) inhibit TDP1, a DNA repair enzyme targeted in anticancer therapy . In contrast, the methoxyethyl group’s flexibility may limit binding to TDP1’s rigid active site, suggesting reduced efficacy unless modified with rigid moieties.

Notes

- Direct experimental data on this compound are absent; comparisons are extrapolated from structural analogs .

- Contradictions exist regarding the relative importance of lipophilicity (log Kow) vs. electronic effects in enzyme inhibition; the methoxyethyl group’s dual properties merit further investigation .

- Synthetic routes for analogous compounds (e.g., Scheme 1 in ) could be adapted for methoxyethyl derivative synthesis.

Biological Activity

1-(2-Methoxyethyl)imidazolidine-2,4,5-trione is a heterocyclic compound notable for its unique structural properties, which include an imidazolidine ring with a methoxyethyl substituent and three carbonyl groups. Its molecular formula is C6H8N2O4, and it has a molecular weight of approximately 172.14 g/mol. This compound has garnered interest in pharmaceutical chemistry due to its potential biological activities.

Structural Characteristics

The presence of the methoxyethyl group enhances the compound's solubility and may influence its biological interactions. The structure can be represented as follows:

Synthesis

The synthesis of this compound can be achieved through various methods, including acid-catalyzed reactions involving ureas and nucleophiles. These synthetic pathways allow for the introduction of desired pharmacophore groups into the imidazolidine ring.

Biological Activities

Research indicates that imidazolidine derivatives exhibit a range of biological activities , including:

- Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Antifungal Activity : The compound may inhibit fungal growth, making it a candidate for antifungal drug development.

- Antioxidant Effects : The structural features contribute to its ability to scavenge free radicals.

- Cardiotonic and Antihypertensive Effects : Some derivatives have been reported to exhibit beneficial effects on cardiovascular health.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of imidazolidine derivatives, this compound was tested against several pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, with an IC50 value comparable to established antimicrobial agents.

| Pathogen | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Penicillin | 20 |

| Escherichia coli | 30 | Ampicillin | 35 |

Study 2: Antioxidant Activity

Research conducted on the antioxidant capacity of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The results were promising, indicating potential applications in preventing oxidative damage.

| Assay Type | Result (µM Trolox Equivalent) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 50 |

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazolidine-2,4,5-trione | Methyl group at position 1 | Lacks the methoxyethyl substituent |

| Imidazolidine-2-thione | Sulfur atom replacing one carbonyl | Different functional group properties |

| 3-Aminoimidazolidine-2,4-dione | Amino group at position 3 | Different reactivity due to amino group |

| 1-(3-Hydroxypropyl)imidazolidine | Hydroxypropyl substituent | Alters solubility and reactivity |

Q & A

Q. What are the key synthetic pathways for 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?

A practical synthesis route involves cyclocondensation of substituted urea derivatives with glyoxylic acid under acidic conditions. For example, analogous imidazolidine-triones have been synthesized using microwave-assisted methods to enhance reaction efficiency and yield . Optimization requires careful control of solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure product .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry, as demonstrated in analogous oxazolidinone derivatives .

- NMR spectroscopy : H and C NMR identify methoxyethyl substituents and carbonyl groups. H NMR peaks near δ 3.5–4.0 ppm typically correspond to methoxy protons .

- FT-IR : Strong absorptions at 1700–1750 cm confirm the presence of carbonyl groups .

Q. How can computational methods (e.g., DFT) validate experimental data for this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level can predict molecular geometry, vibrational frequencies, and electronic properties. These results are cross-validated with experimental crystallographic and spectroscopic data to resolve discrepancies, such as unexpected torsional angles or hydrogen bonding patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxyethyl substituent in nucleophilic or electrophilic reactions?

The methoxyethyl group’s electron-donating methoxy moiety enhances nucleophilic reactivity at the adjacent ethylene chain. For instance, in SN2 reactions, the leaving group’s displacement is facilitated by the methoxy group’s inductive effect. Conversely, electrophilic attacks (e.g., acylation) are less favored due to steric hindrance from the ethyl chain . Comparative studies with analogs (e.g., 1-methyl derivatives) highlight substituent-dependent reactivity trends .

Q. How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR splitting) be resolved for this compound?

Data contradictions often arise from dynamic processes like keto-enol tautomerism or rotameric equilibria. Variable-temperature NMR experiments can identify slow-exchange processes, while 2D NMR (e.g., COSY, NOESY) clarifies coupling patterns. For example, splitting in methoxy protons may result from restricted rotation in the methoxyethyl group .

Q. What strategies improve the compound’s stability under oxidative or hydrolytic conditions?

Q. How does the compound’s crystal packing influence its physicochemical properties?

X-ray studies of related triones reveal that hydrogen-bonding networks between carbonyl oxygen and NH groups stabilize the crystal lattice, affecting solubility and melting points. For instance, stronger intermolecular interactions correlate with higher melting points and lower solubility in polar solvents .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Structure-Activity Relationship (SAR) models based on electronic (Hammett constants) and steric (Taft parameters) descriptors predict bioactivity. For example, substituting the methoxyethyl group with a more lipophilic chain may improve membrane permeability .

Methodological Considerations

Q. How to address reproducibility challenges in synthesizing this compound?

Q. What ethical and methodological standards apply to publishing research on this compound?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose synthetic procedures in detail, including negative results (e.g., failed reactions) to aid reproducibility. Theoretical models must cite foundational frameworks (e.g., DFT methodologies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.